Benzoic acid, 3,4,5-tris(octyloxy)-
Overview
Description
Benzoic acid, 3,4,5-tris(octyloxy)- is a chemical compound with the molecular formula C31H54O5 and a molecular weight of 506.76 g/mol . It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by octyloxy groups. This compound is typically found as a colorless to pale yellow powder and is soluble in common organic solvents such as ethanol, chloroform, and dimethylformamide .
Preparation Methods
The synthesis of benzoic acid, 3,4,5-tris(octyloxy)- can be achieved through the esterification of 3,4,5-trihydroxybenzoic acid with octanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions . The reaction can be summarized as follows:
3,4,5-Trihydroxybenzoic acid+3OctanolH2SO4Benzoic acid, 3,4,5-tris(octyloxy)-+3H2O
Industrial production methods for this compound are not widely documented, but the laboratory synthesis route can be scaled up with appropriate adjustments to reaction conditions and purification processes.
Chemical Reactions Analysis
Benzoic acid, 3,4,5-tris(octyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the cleavage of the octyloxy groups and formation of carboxylic acids.
Reduction: Reduction reactions can target the benzoic acid moiety, potentially converting it to benzyl alcohol derivatives.
Substitution: The octyloxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .
Scientific Research Applications
Benzoic acid, 3,4,5-tris(octyloxy)- has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of benzoic acid, 3,4,5-tris(octyloxy)- is not fully understood, but it is believed to interact with molecular targets through its benzoic acid core and octyloxy side chains. These interactions can influence the compound’s solubility, stability, and reactivity, making it useful in various applications. The octyloxy groups provide hydrophobic interactions, while the benzoic acid moiety can participate in hydrogen bonding and other polar interactions .
Comparison with Similar Compounds
Benzoic acid, 3,4,5-tris(octyloxy)- can be compared with other similar compounds, such as:
Benzoic acid, 3,4,5-tris(methoxy)-: This compound has methoxy groups instead of octyloxy groups, resulting in different solubility and reactivity properties.
Benzoic acid, 3,4,5-tris(ethoxy)-: The ethoxy groups provide different steric and electronic effects compared to octyloxy groups.
Benzoic acid, 3,4,5-tris(butyloxy)-: This compound has butyloxy groups, which influence its physical and chemical properties differently from octyloxy groups.
The uniqueness of benzoic acid, 3,4,5-tris(octyloxy)- lies in its long alkyl chains, which enhance its hydrophobicity and make it suitable for applications in liquid crystals and optoelectronic devices .
Properties
IUPAC Name |
3,4,5-trioctoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54O5/c1-4-7-10-13-16-19-22-34-28-25-27(31(32)33)26-29(35-23-20-17-14-11-8-5-2)30(28)36-24-21-18-15-12-9-6-3/h25-26H,4-24H2,1-3H3,(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBKUDZNUACXIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=CC(=C1OCCCCCCCC)OCCCCCCCC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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